molecular formula C22H23N3NiO3+ B1603998 [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel CAS No. 847654-17-5

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel

Cat. No.: B1603998
CAS No.: 847654-17-5
M. Wt: 436.1 g/mol
InChI Key: SKTKZGGEZCJWKZ-UHFFFAOYSA-L
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Description

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel is a coordination compound that features a nickel ion coordinated to a complex organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding organic ligands under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using nickel acetate and the organic ligands. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) species. Substitution reactions can result in a variety of nickel coordination compounds with different ligands.

Scientific Research Applications

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials and as a precursor for other nickel-based compounds.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) acetate: A simpler coordination compound with acetate ligands.

    Nickel(II) oxide: An inorganic compound with different chemical properties and applications.

Uniqueness

[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel is unique due to its complex organic ligand structure, which imparts specific chemical and biological properties

Properties

CAS No.

847654-17-5

Molecular Formula

C22H23N3NiO3+

Molecular Weight

436.1 g/mol

IUPAC Name

nickel(3+);2-[[phenyl-[2-(2-piperidin-1-ylacetyl)azanidylphenyl]methylidene]amino]acetate

InChI

InChI=1S/C22H25N3O3.Ni/c26-20(16-25-13-7-2-8-14-25)24-19-12-6-5-11-18(19)22(23-15-21(27)28)17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H2,23,24,26,27,28);/q;+3/p-2

InChI Key

SKTKZGGEZCJWKZ-UHFFFAOYSA-L

SMILES

C1CCN(CC1)CC(=NC2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3)[O-].[Ni+2]

Canonical SMILES

C1CCN(CC1)CC(=O)[N-]C2=CC=CC=C2C(=NCC(=O)[O-])C3=CC=CC=C3.[Ni+3]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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